Cas no 2580102-68-5 (rac-tert-butyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate)

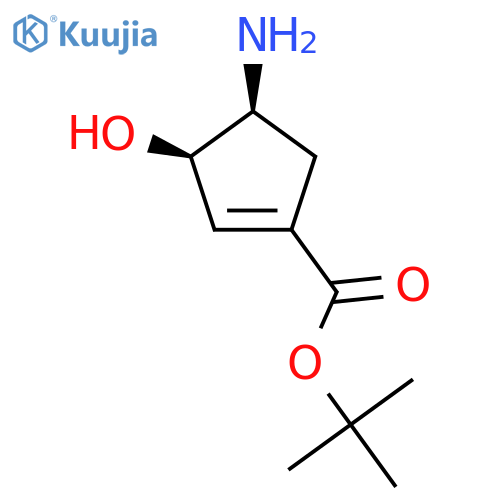

2580102-68-5 structure

商品名:rac-tert-butyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate

rac-tert-butyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- EN300-27724348

- 2580102-68-5

- rac-tert-butyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate

-

- インチ: 1S/C10H17NO3/c1-10(2,3)14-9(13)6-4-7(11)8(12)5-6/h5,7-8,12H,4,11H2,1-3H3/t7-,8+/m0/s1

- InChIKey: LSJFDWHBBOOVBJ-JGVFFNPUSA-N

- ほほえんだ: O(C(C1=C[C@H]([C@H](C1)N)O)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 199.12084340g/mol

- どういたいしつりょう: 199.12084340g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 265

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.6Ų

- 疎水性パラメータ計算基準値(XlogP): -0.1

rac-tert-butyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27724348-0.1g |

rac-tert-butyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate |

2580102-68-5 | 95.0% | 0.1g |

$741.0 | 2025-03-20 | |

| Enamine | EN300-27724348-5.0g |

rac-tert-butyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate |

2580102-68-5 | 95.0% | 5.0g |

$2443.0 | 2025-03-20 | |

| Enamine | EN300-27724348-10g |

rac-tert-butyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate |

2580102-68-5 | 10g |

$3622.0 | 2023-09-10 | ||

| Enamine | EN300-27724348-0.25g |

rac-tert-butyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate |

2580102-68-5 | 95.0% | 0.25g |

$774.0 | 2025-03-20 | |

| Enamine | EN300-27724348-10.0g |

rac-tert-butyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate |

2580102-68-5 | 95.0% | 10.0g |

$3622.0 | 2025-03-20 | |

| Enamine | EN300-27724348-2.5g |

rac-tert-butyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate |

2580102-68-5 | 95.0% | 2.5g |

$1650.0 | 2025-03-20 | |

| Enamine | EN300-27724348-1.0g |

rac-tert-butyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate |

2580102-68-5 | 95.0% | 1.0g |

$842.0 | 2025-03-20 | |

| Enamine | EN300-27724348-0.5g |

rac-tert-butyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate |

2580102-68-5 | 95.0% | 0.5g |

$809.0 | 2025-03-20 | |

| Enamine | EN300-27724348-0.05g |

rac-tert-butyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate |

2580102-68-5 | 95.0% | 0.05g |

$707.0 | 2025-03-20 | |

| Enamine | EN300-27724348-1g |

rac-tert-butyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate |

2580102-68-5 | 1g |

$842.0 | 2023-09-10 |

rac-tert-butyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate 関連文献

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

2580102-68-5 (rac-tert-butyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate) 関連製品

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量